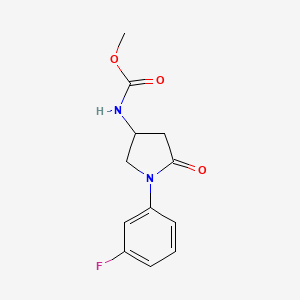![molecular formula C15H26N2O2S B2374211 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide CAS No. 2415586-05-7](/img/structure/B2374211.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide, also known as TMCB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
作用機序
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide binds to the active site of PTP1B and inhibits its activity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide leads to increased insulin sensitivity and glucose uptake in cells. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, although with lower potency than PTP1B.
Biochemical and physiological effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and adiposity in obese mice. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been shown to inhibit cancer cell proliferation and migration, although the mechanism of action is not fully understood. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, its potency and selectivity may also limit its use in certain experiments, as it may inhibit other protein tyrosine phosphatases that are involved in different signaling pathways. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide is also a small molecule inhibitor, which may have limitations in terms of bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide. One direction is to investigate the effects of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide on other signaling pathways and cellular processes that are regulated by protein tyrosine phosphatases. Another direction is to optimize the potency and selectivity of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide and to develop new PTP1B inhibitors with improved pharmacokinetic properties. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide may also have potential therapeutic applications for the treatment of diabetes, obesity, and cancer, which require further investigation.
合成法
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide involves several steps. The starting material is 2-bromo-2-cyclobutanecarboxylic acid, which is reacted with thiomorpholine to form the corresponding ester. The ester is then hydrolyzed to the acid, which is coupled with oxanamide to yield N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been used in various scientific research studies to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has also been used to study the effects of PTP1B inhibition on cancer cell proliferation and migration. In addition, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been used in drug discovery programs to identify new PTP1B inhibitors with improved potency and selectivity.
特性
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-14(13-2-1-3-13)16-12-15(4-8-19-9-5-15)17-6-10-20-11-7-17/h13H,1-12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCQBIPFXMKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

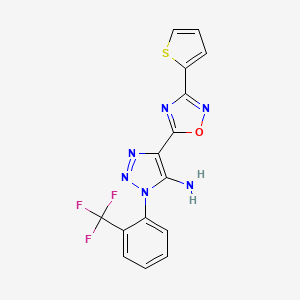
![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)
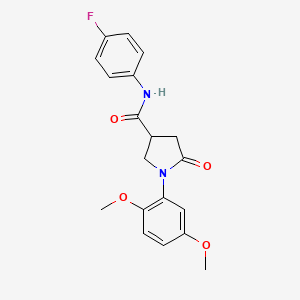
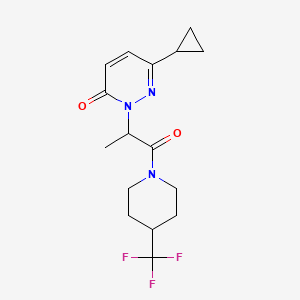
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
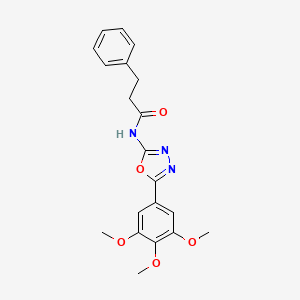
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
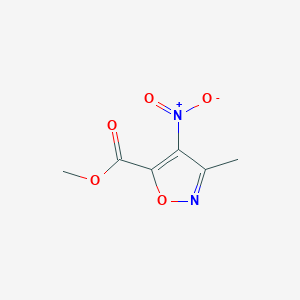
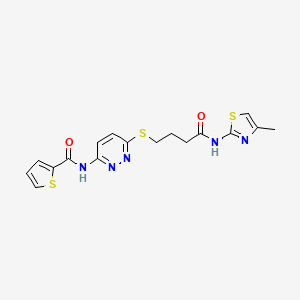
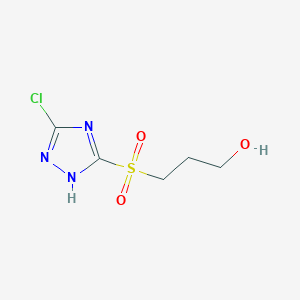
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
